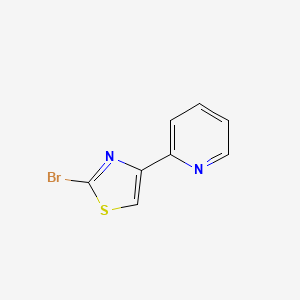

2-Bromo-4-(pyridin-2-YL)thiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-pyridin-2-yl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2S/c9-8-11-7(5-12-8)6-3-1-2-4-10-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRJPUEYEMIISBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CSC(=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30676737 | |

| Record name | 2-(2-Bromo-1,3-thiazol-4-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886370-89-4 | |

| Record name | 2-(2-Bromo-1,3-thiazol-4-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-4-(pyridin-2-YL)thiazole: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 886370-89-4

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-4-(pyridin-2-YL)thiazole, a pivotal heterocyclic building block in medicinal chemistry and agrochemical research. The document details its chemical and physical properties, outlines a robust two-step synthetic pathway, and explores its versatile reactivity, particularly in cross-coupling reactions. Emphasis is placed on its role as a key intermediate in the development of kinase inhibitors, substantiated with mechanistic insights and experimental protocols. This guide is intended to serve as an essential resource for researchers and scientists engaged in drug discovery and development, offering both foundational knowledge and practical insights into the utilization of this important scaffold.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. Among these, the pyridinylthiazole scaffold has garnered significant attention due to its presence in numerous compounds with diverse therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] 2-Bromo-4-(pyridin-2-YL)thiazole, in particular, has emerged as a highly valuable and versatile intermediate. Its strategic placement of a reactive bromine atom on the thiazole ring, coupled with the coordinating properties of the pyridine moiety, makes it an ideal substrate for a variety of chemical transformations, enabling the construction of complex molecular architectures.

This guide will delve into the essential technical aspects of 2-Bromo-4-(pyridin-2-YL)thiazole, providing a detailed examination of its synthesis, characterization, and reactivity. A significant focus will be placed on its application in the synthesis of kinase inhibitors, a critical class of targeted therapeutics in oncology.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-Bromo-4-(pyridin-2-YL)thiazole is fundamental to its effective use in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 886370-89-4 | [1][2] |

| Molecular Formula | C₈H₅BrN₂S | [1] |

| Molecular Weight | 241.11 g/mol | [1] |

| Boiling Point | 346.5°C at 760 mmHg | [1] |

| Appearance | Not explicitly stated, but related compounds are often crystalline solids. | |

| Purity | Typically ≥95% or ≥97% from commercial suppliers. | [1] |

| Storage | 2-8°C, under inert gas. | [1] |

Synthesis of 2-Bromo-4-(pyridin-2-YL)thiazole

The synthesis of 2-Bromo-4-(pyridin-2-YL)thiazole is most effectively achieved through a two-step process, beginning with the well-established Hantzsch thiazole synthesis to form the 2-amino-4-(pyridin-2-yl)thiazole intermediate, followed by a Sandmeyer-type reaction to introduce the bromine atom.

Step 1: Hantzsch Thiazole Synthesis of 2-Amino-4-(pyridin-2-yl)thiazole

The Hantzsch thiazole synthesis is a classic and reliable method for the formation of the thiazole ring.[3] This reaction involves the condensation of an α-haloketone with a thioamide. In this specific synthesis, 2-bromo-1-(pyridin-2-yl)ethan-1-one, which can be prepared from the α-bromination of 2-acetylpyridine, is reacted with thiourea.

Reaction Scheme:

Figure 1: Hantzsch synthesis of the aminothiazole intermediate.

Experimental Protocol:

-

α-Bromination of 2-Acetylpyridine: To a solution of 2-acetylpyridine in a suitable solvent (e.g., glacial acetic acid or diethyl ether), an equimolar amount of bromine is added dropwise at a controlled temperature (typically 0-10°C) to prevent side reactions. The reaction mixture is stirred until completion, and the resulting 2-bromo-1-(pyridin-2-yl)ethan-1-one hydrobromide is isolated, often by filtration, and can be used directly in the next step.

-

Hantzsch Condensation: The 2-bromo-1-(pyridin-2-yl)ethan-1-one hydrobromide is then refluxed with an equimolar amount of thiourea in a solvent such as ethanol. The reaction leads to the cyclization and formation of 2-amino-4-(pyridin-2-yl)thiazole. Upon cooling, the product often precipitates and can be collected by filtration. Further purification can be achieved by recrystallization. A study by A. K. Gadad et al. describes a similar synthesis of 2-amino-4-(aryl)thiazoles.

Step 2: Sandmeyer Reaction for the Synthesis of 2-Bromo-4-(pyridin-2-YL)thiazole

The Sandmeyer reaction is a versatile method for converting an amino group on an aromatic or heteroaromatic ring into a halide via a diazonium salt intermediate.[4][5] This transformation is key to converting the synthesized 2-amino-4-(pyridin-2-yl)thiazole into the desired 2-bromo-4-(pyridin-2-YL)thiazole.

Reaction Scheme:

Figure 2: Sandmeyer bromination of the aminothiazole intermediate.

Experimental Protocol:

-

Diazotization: 2-Amino-4-(pyridin-2-yl)thiazole is dissolved in an aqueous solution of hydrobromic acid and cooled to 0-5°C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature. This results in the formation of the corresponding diazonium salt.

-

Bromination: The cold diazonium salt solution is then added to a solution of copper(I) bromide in hydrobromic acid. The reaction mixture is typically warmed to facilitate the decomposition of the diazonium salt and the formation of the bromo-thiazole, which often precipitates from the reaction mixture. The solid product is collected by filtration, washed, and can be purified by recrystallization or column chromatography. A similar procedure for the bromination of 2-aminothiazoles is described in a study by Beaulieu et al., where CuBr was found to give near quantitative yields.[3]

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic set of signals for the pyridyl and thiazole protons. The thiazole proton will likely appear as a singlet in the aromatic region. The four protons of the pyridine ring will exhibit a complex splitting pattern characteristic of a 2-substituted pyridine.

-

¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon atom bearing the bromine (C2 of the thiazole) will be significantly influenced by the halogen's electronegativity and will likely appear at a characteristic chemical shift.

-

IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for the C=N and C=C stretching vibrations of the thiazole and pyridine rings. The C-Br stretching vibration is also expected, typically in the lower frequency region of the spectrum.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (natural abundance of ⁷⁹Br and ⁸¹Br is approximately 1:1).

Reactivity and Applications in Organic Synthesis

The bromine atom at the 2-position of the thiazole ring is a versatile handle for a variety of synthetic transformations, making 2-Bromo-4-(pyridin-2-YL)thiazole a valuable building block in organic synthesis.

Cross-Coupling Reactions

The C-Br bond is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.

-

Suzuki Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling with an organoboron reagent. This is a powerful method for introducing aryl, heteroaryl, or vinyl groups at the 2-position of the thiazole ring.

-

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling with an amine. This is a crucial transformation for the synthesis of many biologically active compounds, including kinase inhibitors.[6]

Figure 3: Key cross-coupling reactions of 2-Bromo-4-(pyridin-2-yl)thiazole.

Application in Kinase Inhibitor Synthesis

The pyridinylthiazole scaffold is a common feature in many kinase inhibitors. 2-Bromo-4-(pyridin-2-YL)thiazole serves as a key intermediate in the synthesis of analogues of drugs like Dasatinib, a potent inhibitor of BCR-ABL and Src family kinases used in the treatment of chronic myeloid leukemia (CML).[7][8]

In the synthesis of Dasatinib analogues, the 2-amino-4-(aryl)thiazole core is often constructed, and the bromine atom of 2-Bromo-4-(pyridin-2-YL)thiazole can be strategically used to introduce various side chains via cross-coupling reactions to explore structure-activity relationships (SAR). For instance, a Buchwald-Hartwig amination could be employed to couple the 2-bromothiazole with a substituted pyrimidine amine, a key structural motif in many kinase inhibitors.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2-Bromo-4-(pyridin-2-YL)thiazole.

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[7]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage temperature is 2-8°C under an inert atmosphere.[1]

For detailed safety information, it is crucial to consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

2-Bromo-4-(pyridin-2-YL)thiazole is a strategically important heterocyclic building block with broad applications in medicinal chemistry and agrochemical research. Its synthesis, while requiring a multi-step approach, is achievable through well-established and high-yielding reactions. The true value of this compound lies in its versatile reactivity, particularly its utility in palladium-catalyzed cross-coupling reactions, which allows for the efficient construction of complex molecular scaffolds. Its role as a key intermediate in the synthesis of kinase inhibitors underscores its significance in modern drug discovery. This guide provides a foundational understanding of this important molecule, empowering researchers to leverage its potential in their synthetic endeavors.

References

- Beaulieu, F., et al. (2008). Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. Journal of Organic Chemistry, 73(1), 295-298.

-

Dasatinib. In: Wikipedia. Retrieved January 12, 2026, from [Link]

- Hantzsch, A. & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.

- Li, W., et al. (2004). A new class of potent inhibitors of Bcr-Abl, Src, and Yes kinases for the treatment of chronic myeloid leukemia. Journal of Medicinal Chemistry, 47(27), 6658-6661.

-

Reagentia. 2-Bromo-4-(pyridin-2-yl)thiazole (1 x 1 g). Retrieved January 12, 2026, from [Link]

- Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633-1635.

-

Stephen L. Buchwald & John F. Hartwig. (n.d.). Buchwald–Hartwig amination. In: Wikipedia. Retrieved January 12, 2026, from [Link]

-

MySkinRecipes. 2-Bromo-4-(pyridin-2-YL)thiazole. Retrieved January 12, 2026, from [Link]

- Gadad, A. K., et al. (2000). Synthesis and antibacterial activity of some 2-amino-4-arylthiazoles. Indian Journal of Heterocyclic Chemistry, 9(4), 269-272.

- Recent trends in the chemistry of Sandmeyer reaction: a review. (2020). RSC Advances, 10(49), 29285-29307.

- Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways. (2008). Drug Metabolism and Disposition, 36(7), 1298-1305.

- Diazotization of heterocyclic primary amines. (2000). Chemical Reviews, 100(1), 325-352.

- 2-Aminoxazole and 2-Aminothiazole Dasatinib Derivatives as Potent Inhibitors of Chronic Myeloid Leukemia K562 Cells. (2016). Archiv der Pharmazie, 349(7), 523-531.

Sources

- 1. 2-Bromo-4-(pyridin-2-yl)thiazole [myskinrecipes.com]

- 2. 2-Bromo-4-(pyridin-2-yl)thiazole (1 x 1 g) | Reagentia [reagentia.eu]

- 3. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. 2-Bromo-4-phenyl-1,3-thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Aminoxazole and 2-Aminothiazole Dasatinib Derivatives as Potent Inhibitors of Chronic Myeloid Leukemia K562 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A-Z Guide to 2-Bromo-4-(pyridin-2-yl)thiazole: A Keystone Building Block for Advanced Drug Discovery

Abstract

2-Bromo-4-(pyridin-2-yl)thiazole is a pivotal heterocyclic compound, strategically important for the synthesis of complex molecules in medicinal chemistry. Its unique bifunctional architecture, featuring a reactive bromine atom on an aromatic thiazole ring coupled with a pyridine moiety, offers multiple avenues for chemical modification. This guide provides an in-depth analysis of its physicochemical properties, synthesis, reactivity, and applications, with a focus on its role in the development of kinase inhibitors and other therapeutic agents. Detailed protocols, safety guidelines, and mechanistic insights are provided to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this versatile building block.

Introduction: The Strategic Value of the Pyridinyl-Thiazole Scaffold

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, owing to their ability to engage in specific, high-affinity interactions with biological targets. Among these, the pyridine and thiazole rings are particularly prominent. The thiazole ring, a component of vitamin B1, is a key structural motif in numerous bioactive agents.[1] Similarly, the pyridine ring is a common feature in many approved drugs, valued for its hydrogen bonding capabilities and metabolic stability.[2][3]

The compound 2-Bromo-4-(pyridin-2-yl)thiazole merges these two critical pharmacophores into a single, versatile scaffold. The bromine atom at the 2-position of the thiazole ring serves as a highly effective synthetic handle, enabling a wide range of cross-coupling reactions.[4][5] This allows for the systematic and efficient elaboration of the core structure, facilitating the generation of large compound libraries for high-throughput screening. Consequently, this molecule has emerged as a key intermediate in the synthesis of pharmaceuticals, particularly in the development of kinase inhibitors and other biologically active compounds for potential anticancer, anti-inflammatory, and antimicrobial applications.[4]

Physicochemical Properties and Characterization

A thorough understanding of a compound's physicochemical properties is fundamental to its application in synthesis and drug design. The key properties of 2-Bromo-4-(pyridin-2-yl)thiazole are summarized below. Note that slight variations in reported molecular weight exist across suppliers, likely due to isotopic differences. The values presented here are commonly cited.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅BrN₂S | [4][6][7] |

| Molecular Weight | ~241.11 g/mol | [4][7][8] |

| CAS Number | 886370-89-4 | [4][6][7] |

| Appearance | Not specified, likely a solid | N/A |

| Boiling Point | 346.5°C at 760 mmHg | [4] |

| Storage | 2-8°C, under inert gas | [4] |

| SMILES | C1=CC=NC(=C1)C2=CSC(=N2)Br | [7] |

Synthesis and Purification Protocol

The most common and efficient method for constructing the 4-substituted thiazole ring is the Hantzsch thiazole synthesis. This involves the condensation reaction between an α-haloketone and a thioamide. For 2-Bromo-4-(pyridin-2-yl)thiazole, the synthesis typically proceeds via the reaction of 2-acetylpyridine with a brominating agent to form 2-bromo-1-(pyridin-2-yl)ethan-1-one, which is then reacted with a suitable thioamide.

A more direct and widely employed route, however, involves the synthesis of the corresponding 2-aminothiazole precursor followed by a Sandmeyer-type reaction to install the bromine atom.

Detailed Synthesis Workflow (Hantzsch/Sandmeyer Hybrid Approach)

This protocol outlines a reliable, multi-step synthesis.

Step 1: Synthesis of 2-Amino-4-(pyridin-2-yl)thiazole

-

Reaction Setup: To a solution of 2-acetylpyridine (1.0 eq) in glacial acetic acid, add bromine (1.0 eq) dropwise at 0-5°C. Stir for 2-3 hours until the reaction is complete (monitored by TLC) to form the intermediate α-haloketone.

-

Thioamide Condensation: In a separate flask, dissolve thiourea (1.1 eq) in ethanol.

-

Cyclization: Add the crude α-haloketone solution from Step 1 to the thiourea solution. Reflux the mixture for 4-6 hours.

-

Work-up: Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed with water, and dried to yield 2-amino-4-(pyridin-2-yl)thiazole.

Step 2: Diazotization and Bromination

-

Diazotization: Suspend the 2-aminothiazole intermediate (1.0 eq) in an aqueous solution of hydrobromic acid (48%). Cool the mixture to 0-5°C in an ice-salt bath.

-

Nitrite Addition: Add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the temperature remains below 5°C. Stir for 1 hour.

-

Bromination: In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid. Add the diazonium salt solution from Step 2 to this mixture slowly.

-

Isolation: Allow the reaction to warm to room temperature and stir for 12-16 hours. Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Purification

-

The crude product is purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford pure 2-Bromo-4-(pyridin-2-yl)thiazole.

Causality behind Experimental Choices:

-

Hantzsch Synthesis: This classic method is highly reliable for forming the thiazole ring from readily available starting materials.[2]

-

Sandmeyer Reaction: The conversion of the 2-amino group to a 2-bromo group via a diazonium intermediate is a standard and high-yielding transformation for aromatic amines, providing a clean route to the desired product.[9]

-

Temperature Control: Maintaining low temperatures during diazotization is critical to prevent the decomposition of the unstable diazonium salt.

Synthesis Workflow Diagram

Caption: A generalized workflow for the synthesis of 2-Bromo-4-(pyridin-2-yl)thiazole.

Chemical Reactivity and Synthetic Utility

The synthetic power of 2-Bromo-4-(pyridin-2-yl)thiazole lies in the differential reactivity of its constituent parts. The C2-bromine is the primary site for elaboration via modern cross-coupling chemistry.

Key Reactions:

-

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃, Cs₂CO₃) allows for the formation of C-C bonds, attaching new aryl or alkyl groups at the 2-position.

-

Stille Coupling: This reaction with organostannanes, catalyzed by palladium, is another robust method for C-C bond formation.[10]

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with primary or secondary amines introduces C-N bonds, leading to the synthesis of 2-aminothiazole derivatives. This is a crucial transformation in medicinal chemistry for tuning solubility and target engagement.[4]

-

Sonogashira Coupling: The reaction with terminal alkynes, co-catalyzed by palladium and copper, yields 2-alkynylthiazoles, which are valuable intermediates for further functionalization.[10]

-

Lithiation/Metal-Halogen Exchange: Treatment with strong organolithium bases (e.g., n-BuLi) at low temperatures can generate a 2-lithiated thiazole species, which can then react with various electrophiles.[1][10]

The pyridine nitrogen can also be functionalized, for example, through N-oxidation or quaternization, to modulate the electronic properties and aqueous solubility of the final compound.

Reactivity Map

Caption: Key cross-coupling reactions at the C2-bromo position.

Applications in Medicinal Chemistry

The 2-Bromo-4-(pyridin-2-yl)thiazole scaffold is a privileged structure in modern drug discovery. Its derivatives have shown promise across multiple therapeutic areas.

-

Kinase Inhibitors: Many kinase inhibitors feature heterocyclic cores designed to fit into the ATP-binding pocket of the enzyme. The pyridine-thiazole motif can be elaborated to create potent and selective inhibitors for targets in oncology and inflammatory diseases.[4]

-

Anticancer Agents: Beyond kinase inhibition, pyridine-thiazole hybrids have demonstrated broad cytotoxic activity against various cancer cell lines, including breast, liver, and prostate cancer.[2][3][11] The ability to rapidly generate analogues from the 2-bromo intermediate allows for efficient structure-activity relationship (SAR) studies.

-

Antimicrobial Agents: The thiazole ring is a known pharmacophore in antimicrobial drugs. Derivatives of 2-Bromo-4-(pyridin-2-yl)thiazole have been investigated for their potential as novel antibacterial and antifungal agents, showing activity against resistant pathogens.[5][12][13]

Safety, Handling, and Storage

As with all brominated organic compounds, 2-Bromo-4-(pyridin-2-yl)thiazole should be handled with care in a well-ventilated area or chemical fume hood.[14]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[15]

-

Handling: Avoid contact with skin and eyes.[14] Avoid inhalation of dust or vapors. In case of contact, rinse the affected area immediately with plenty of water.[16][17]

-

Storage: Store in a tightly closed container in a cool, dry place (recommended 2-8°C).[4] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is advised.[4]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.[16]

Conclusion

2-Bromo-4-(pyridin-2-yl)thiazole is a high-value, strategic building block for chemical synthesis and drug discovery. Its robust synthesis, combined with the versatile reactivity of the 2-bromo position, provides medicinal chemists with a powerful platform for creating novel molecular entities. The demonstrated biological activity of its derivatives, particularly in oncology and infectious diseases, ensures that this scaffold will continue to be a focus of intensive research and development efforts.

References

- 2-Bromo-4-(pyridin-2-yl)thiazole - MySkinRecipes.

- 2-BroMo-4-(pyridin-2-yl)thiazole-886370-89-4 - Thoreauchem.

- 2-Bromo-4-(pyridin-2-yl)thiazole (C007B-512259) - Cenmed Enterprises.

- 2-Bromothiazole - Chem-Impex.

- Safety d

- 2-Bromo-4-(2-methylpyridin-3-yl)thiazole - PubChem.

- SAFETY D

- SAFETY D

- 2-Bromo-4-(pyridin-3-yl)thiazole.

- 2-BROMO-4-P-TOLYL-THIAZOLE SDS - ECHEMI.

- SAFETY D

- 2-Bromothiazole CAS#: 3034-53-5 - ChemicalBook.

- (PDF)

- 2-Bromothiazole 3034-53-5 wiki - Guidechem.

- Thiazole - Wikipedia.

- 2-Bromothiazole 98 3034-53-5 - Sigma-Aldrich.

- 2-BROMO-4-(3-FLUORO-PHENYL)-THIAZOLE synthesis - chemicalbook.

- How to prepare 2-Bromo-4-thiazolecarboxylic acid? - Guidechem.

- Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole deriv

- Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole)

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI.

- Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions - PubMed.

- Synthesis of Brominated Thiazoles via Sequential Bromination-Debromin

- Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - ACS Public

- Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PubMed Central.

Sources

- 1. Thiazole - Wikipedia [en.wikipedia.org]

- 2. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 3. mdpi.com [mdpi.com]

- 4. 2-Bromo-4-(pyridin-2-yl)thiazole [myskinrecipes.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 2-BroMo-4-(pyridin-2-yl)thiazole-886370-89-4 - Thoreauchem [thoreauchem.com]

- 7. cenmed.com [cenmed.com]

- 8. chemnet.com [chemnet.com]

- 9. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - Lookchem [lookchem.com]

- 10. Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. echemi.com [echemi.com]

- 15. fishersci.com [fishersci.com]

- 16. leap.epa.ie [leap.epa.ie]

- 17. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Properties of 2-Bromo-4-(pyridin-2-yl)thiazole

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Physicochemical Landscape of a Key Pharmaceutical Building Block

2-Bromo-4-(pyridin-2-yl)thiazole stands as a pivotal heterocyclic intermediate in the landscape of modern medicinal chemistry. Its unique structural arrangement, featuring a reactive bromine atom on the thiazole ring and a coordinating pyridine moiety, renders it a versatile scaffold for the synthesis of a diverse array of biologically active molecules. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the core physical properties of this compound. A thorough understanding of these characteristics is paramount for its effective handling, characterization, and deployment in synthetic strategies, ultimately enabling the streamlined development of novel therapeutics.

This document moves beyond a simple cataloging of data, offering insights into the experimental determination of these properties and their implications for practical application. The protocols and data presented herein are grounded in established scientific principles to ensure accuracy and reproducibility, forming a reliable resource for laboratory endeavors.

Core Physical and Chemical Identifiers

A foundational understanding of a molecule begins with its fundamental identifiers and properties. These data points are critical for everything from reaction stoichiometry to analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₈H₅BrN₂S | {: target="_blank" } |

| Molecular Weight | 241.11 g/mol | {: target="_blank" } |

| CAS Number | 886370-89-4 | {: target="_blank" } |

| Boiling Point | 346.5°C at 760 mmHg | {: target="_blank" } |

Experimental Determination of Physical Properties: A Methodological Deep Dive

The accurate determination of physical properties is the bedrock of chemical research. This section outlines the standard, validated protocols for measuring key physical parameters of 2-Bromo-4-(pyridin-2-yl)thiazole.

Melting Point Determination

The melting point is a crucial indicator of purity. For a crystalline solid, a sharp melting range typically signifies a high degree of purity.

Protocol for Melting Point Determination:

-

Sample Preparation: A small amount of finely powdered 2-Bromo-4-(pyridin-2-yl)thiazole is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled rate (initially rapid, then slow near the expected melting point).

-

Data Recording: The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Rationale: A slow heating rate near the melting point is crucial for allowing the system to remain in thermal equilibrium, ensuring an accurate measurement. Impurities disrupt the crystal lattice, typically leading to a depression and broadening of the melting point range.

Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a solid organic compound.

Solubility Profile

Understanding the solubility of 2-Bromo-4-(pyridin-2-yl)thiazole in various solvents is critical for its use in synthesis, purification, and formulation.

Protocol for Qualitative Solubility Testing:

-

Sample Preparation: A small, measured amount (e.g., 10 mg) of the compound is placed in a series of test tubes.

-

Solvent Addition: A small volume (e.g., 1 mL) of a selected solvent is added to each test tube.

-

Observation: The mixture is agitated, and the solubility is observed at ambient temperature. Common solvents for screening include water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, and dimethyl sulfoxide (DMSO).

-

Classification: The solubility is classified using descriptive terms such as "soluble," "sparingly soluble," or "insoluble."

Rationale: This initial screening provides a rapid assessment of suitable solvents for various applications. For quantitative solubility, more rigorous methods like the shake-flask method followed by spectroscopic or chromatographic analysis are employed. The polarity of the solvent relative to the solute is a primary determinant of solubility.

Spectroscopic Characterization: Elucidating the Molecular Structure

Spectroscopic techniques provide a fingerprint of the molecule, confirming its identity and providing detailed information about its structure and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR are essential for the characterization of 2-Bromo-4-(pyridin-2-yl)thiazole.

Protocol for NMR Sample Preparation:

-

Sample Weighing: Approximately 5-10 mg of the compound is accurately weighed into a clean, dry vial.

-

Solvent Addition: The sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer: The solution is transferred to a 5 mm NMR tube.

-

Homogenization: The sample is thoroughly mixed to ensure a homogeneous solution.

Rationale: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. The choice of solvent can influence the chemical shifts of the protons and carbons, so it is important to report the solvent used.

NMR Sample Preparation Workflow

Caption: Standard workflow for preparing a small molecule sample for NMR analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Protocol for FTIR Analysis (ATR):

-

Sample Placement: A small amount of the solid sample is placed directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Pressure Application: A pressure arm is engaged to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: The infrared spectrum is recorded.

-

Data Analysis: The characteristic absorption bands are identified and assigned to specific functional groups.

Rationale: The ATR technique is a rapid and convenient method for obtaining the IR spectrum of a solid sample with minimal sample preparation. The vibrational frequencies of the bonds are sensitive to the molecular environment, providing a unique fingerprint for the compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For 2-Bromo-4-(pyridin-2-yl)thiazole, the isotopic pattern of bromine is a key diagnostic feature.

Protocol for Mass Spectrometry Analysis (Direct Infusion ESI):

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Infusion: The solution is infused into the electrospray ionization (ESI) source of the mass spectrometer at a constant flow rate.

-

Spectrum Acquisition: The mass spectrum is acquired in positive ion mode.

-

Data Analysis: The molecular ion peak ([M+H]⁺) is identified, and the isotopic pattern is analyzed to confirm the presence of bromine.

Rationale: ESI is a soft ionization technique that typically results in the observation of the protonated molecule, allowing for the direct determination of the molecular weight. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, will result in a characteristic M and M+2 isotopic pattern with approximately equal intensities.

Chemical Stability and Handling

2-Bromo-4-(pyridin-2-yl)thiazole should be stored in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation.

Conclusion: A Comprehensive Physicochemical Portrait

This technical guide provides a detailed overview of the essential physical properties of 2-Bromo-4-(pyridin-2-yl)thiazole and the standard methodologies for their determination. A firm grasp of these characteristics is indispensable for chemists and researchers who utilize this versatile building block in the synthesis of novel compounds with potential therapeutic applications. The protocols and data presented here serve as a reliable foundation for ensuring the quality, consistency, and successful application of this important chemical intermediate in the pursuit of new drug discoveries.

References

An In-depth Technical Guide to the Structure Elucidation of 2-Bromo-4-(pyridin-2-YL)thiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 2-bromo-4-(pyridin-2-yl)thiazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] This document moves beyond a simple recitation of analytical techniques, offering a rationale-driven approach to synthesis, purification, and spectroscopic characterization. By integrating established methodologies with a deep understanding of the underlying chemical principles, this guide serves as a practical resource for researchers engaged in the synthesis and characterization of novel small molecules. We will delve into the nuances of the Sandmeyer reaction for the synthesis of the target compound, followed by a multi-faceted analytical approach employing Mass Spectrometry, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy to unequivocally confirm its structure.

Introduction: The Significance of 2-Bromo-4-(pyridin-2-yl)thiazole

The 2-bromo-4-(pyridin-2-yl)thiazole scaffold is a key building block in the development of a wide range of biologically active compounds. Its unique arrangement of a pyridine ring linked to a brominated thiazole core allows for diverse chemical modifications, making it a valuable intermediate in the synthesis of pharmaceuticals, particularly kinase inhibitors, and other bioactive molecules.[1] The bromine atom at the 2-position of the thiazole ring provides a reactive handle for various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, enabling the construction of complex molecular architectures.[1] Given its pivotal role in drug discovery and materials science, a robust and unambiguous method for its synthesis and structural verification is paramount. This guide provides a detailed roadmap for achieving this, emphasizing the "why" behind each experimental step to foster a deeper understanding of the structure elucidation process.

Part 1: Synthesis and Purification

The synthesis of 2-bromo-4-(pyridin-2-yl)thiazole is most effectively achieved through a two-step process starting from commercially available 2-acetylpyridine. The initial step involves the formation of the thiazole ring, followed by the introduction of the bromine atom at the 2-position.

Synthesis of the Precursor: 4-(Pyridin-2-yl)thiazol-2-amine

The Hantzsch thiazole synthesis provides a reliable method for constructing the thiazole ring.[2]

Reaction Scheme:

Experimental Protocol:

-

To a solution of 2-acetylpyridine (1.0 eq) in ethanol, add thiourea (1.1 eq).

-

Slowly add iodine (1.0 eq) portion-wise to the stirred mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into a solution of sodium thiosulfate to quench the excess iodine.

-

Basify the mixture with a saturated solution of sodium bicarbonate to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 4-(pyridin-2-yl)thiazol-2-amine.

Causality of Experimental Choices:

-

Ethanol as Solvent: Provides good solubility for the reactants and a suitable boiling point for the reaction.

-

Iodine as Oxidant: Facilitates the cyclization and aromatization of the thiazole ring.

-

Sodium Thiosulfate Quench: Neutralizes any unreacted iodine, preventing unwanted side reactions during workup.

-

Sodium Bicarbonate Basification: The product is an amine and is soluble in acidic conditions. Basification ensures its precipitation for easy isolation.

Bromination via the Sandmeyer Reaction

The Sandmeyer reaction is a classic and effective method for converting an aromatic amine to an aryl halide via a diazonium salt intermediate.[3][4][5] This approach is particularly well-suited for the bromination of the 2-amino group on the thiazole ring.

Reaction Scheme:

Experimental Protocol:

-

Suspend 4-(pyridin-2-yl)thiazol-2-amine (1.0 eq) in an aqueous solution of hydrobromic acid (48%).

-

Cool the suspension to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete diazotization.

-

In a separate flask, dissolve copper(I) bromide (1.2 eq) in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution.

-

Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

-

Cool the mixture, neutralize with a base (e.g., sodium hydroxide solution), and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Causality of Experimental Choices:

-

Low Temperature for Diazotization: Aryl diazonium salts are generally unstable and can decompose at higher temperatures. Maintaining a low temperature is crucial for preventing side reactions and maximizing the yield.

-

Copper(I) Bromide as Catalyst: The Cu(I) salt catalyzes the substitution of the diazonium group with a bromide ion through a single-electron transfer mechanism, which is characteristic of the Sandmeyer reaction.[3]

-

Heating during Decomposition: Gentle heating ensures the complete conversion of the diazonium salt to the final brominated product.

-

Column Chromatography: This purification technique is essential to separate the desired product from any unreacted starting material and byproducts.

Part 2: Spectroscopic Structure Elucidation

A combination of spectroscopic techniques is employed to provide an unambiguous structural confirmation of the synthesized 2-bromo-4-(pyridin-2-yl)thiazole.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of the molecule.

Expected Data:

For the target molecule with the chemical formula C₈H₅BrN₂S, the expected monoisotopic mass is approximately 240.95 amu.[1] The mass spectrum will exhibit a characteristic isotopic pattern for bromine, with two major peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Data Presentation:

| Parameter | Expected Value |

| Molecular Formula | C₈H₅BrN₂S |

| Molecular Weight | 241.11 g/mol [1] |

| Monoisotopic Mass | ~240.95 amu |

| Key Isotopic Peaks (M+) | m/z ~241 (⁷⁹Br), m/z ~243 (⁸¹Br) |

Experimental Protocol:

-

Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. EI is often suitable for relatively stable, small molecules and can provide informative fragmentation patterns. ESI is a softer ionization technique, which is useful for confirming the molecular ion.

-

Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and its isotopic distribution. The fragmentation pattern can also provide structural clues.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Expected Data:

-

Aromatic C-H stretching: Peaks in the region of 3100-3000 cm⁻¹.

-

C=N and C=C stretching (aromatic rings): A series of absorptions in the 1600-1450 cm⁻¹ region, characteristic of the thiazole and pyridine rings.

-

C-S stretching: Typically a weaker absorption in the fingerprint region (below 1000 cm⁻¹).

-

C-Br stretching: A strong absorption in the lower frequency region, typically around 600-500 cm⁻¹.

Experimental Protocol:

-

Sample Preparation: The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, providing information about the connectivity of atoms and their chemical environment. Both ¹H and ¹³C NMR are essential.

Expected Chemical Shifts and Coupling Patterns:

The ¹H NMR spectrum is expected to show signals corresponding to the five protons in the molecule.

-

Thiazole Proton (H-5): A singlet in the downfield region (typically δ 8.0-8.5 ppm). Its chemical shift is influenced by the electronegativity of the adjacent sulfur and nitrogen atoms and the bromine at the 2-position.

-

Pyridine Protons: Four protons on the pyridine ring will exhibit characteristic chemical shifts and coupling patterns.

-

H-6' (ortho to N): A doublet of doublets or a doublet in the most downfield region of the pyridine signals (δ ~8.6 ppm) due to the deshielding effect of the nitrogen atom.

-

H-3', H-4', H-5': These protons will appear in the aromatic region (δ 7.3-8.0 ppm) with coupling constants typical for pyridine systems (J-values ranging from ~1.5 to 8.0 Hz).

-

Data Presentation:

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 (Thiazole) | 8.0 - 8.5 | s | - |

| H-6' (Pyridine) | ~8.6 | dd or d | ~4.8, ~1.8 |

| H-3' (Pyridine) | 7.8 - 8.0 | d | ~7.8 |

| H-4' (Pyridine) | 7.7 - 7.9 | td | ~7.8, ~1.8 |

| H-5' (Pyridine) | 7.3 - 7.5 | ddd | ~7.8, ~4.8, ~1.0 |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific instrument used.

Expected Chemical Shifts:

The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule.

-

Thiazole Carbons:

-

C-2 (bearing Br): This carbon will be significantly downfield due to the attachment of the electronegative bromine atom (δ ~140-145 ppm).

-

C-4: The carbon attached to the pyridine ring (δ ~160-165 ppm).

-

C-5: The protonated carbon of the thiazole ring (δ ~115-120 ppm).

-

-

Pyridine Carbons: Five signals corresponding to the pyridine ring carbons, with chemical shifts characteristic of a 2-substituted pyridine.

Data Presentation:

| Carbon | Expected Chemical Shift (δ, ppm) |

| C-2 (Thiazole) | 140 - 145 |

| C-4 (Thiazole) | 160 - 165 |

| C-5 (Thiazole) | 115 - 120 |

| Pyridine Carbons | 120 - 155 |

Experimental Protocol for NMR:

-

Solvent: A deuterated solvent such as CDCl₃ or DMSO-d₆ is used to dissolve the sample.

-

Data Acquisition: Standard ¹H and ¹³C{¹H} (proton-decoupled) spectra are acquired.

-

Advanced Techniques (Optional but Recommended): 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to definitively assign the proton and carbon signals and confirm the connectivity within the molecule.

Visualization of the Elucidation Workflow

The logical flow of the structure elucidation process can be visualized as follows:

Caption: Workflow for the synthesis and structural elucidation of 2-Bromo-4-(pyridin-2-yl)thiazole.

Conclusion

The successful structure elucidation of 2-bromo-4-(pyridin-2-yl)thiazole relies on a systematic and logical application of synthetic organic chemistry and modern analytical techniques. By following the detailed protocols and understanding the rationale behind each step, researchers can confidently synthesize and characterize this important heterocyclic building block. The combination of Mass Spectrometry, IR Spectroscopy, and ¹H and ¹³C NMR Spectroscopy provides a self-validating system, ensuring the unambiguous confirmation of the target structure. This guide serves as a valuable resource for scientists and professionals in the field of drug development, empowering them with the knowledge to tackle the synthesis and characterization of novel and complex molecules.

References

-

Akhtar, R., Zahoor, A. F., Rasool, N., Ahmad, M., & Ali, K. G. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Molecular Diversity, 25(3), 1837–1873. [Link]

-

Sandmeyer reaction - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

-

2-Bromo-4-(pyridin-2-yl)thiazole - MySkinRecipes. (n.d.). Retrieved January 12, 2026, from [Link]

-

Sandmeyer Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 12, 2026, from [Link]

-

Wang, D. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research, 51(2), 449–460. [Link]

-

Thiazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 12, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 2-Bromo-4-(pyridin-2-YL)thiazole

A Comprehensive Guide for Researchers and Drug Development Professionals

This technical guide provides a detailed and scientifically grounded pathway for the synthesis of 2-Bromo-4-(pyridin-2-YL)thiazole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The outlined synthesis is a robust two-step process, commencing with the well-established Hantzsch thiazole synthesis to construct the core heterocyclic system, followed by a Sandmeyer-type reaction to introduce the bromine atom at the 2-position. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering not just a procedural outline, but also insights into the underlying chemical principles and experimental considerations.

Strategic Overview: A Two-Pronged Approach

The synthesis of 2-Bromo-4-(pyridin-2-YL)thiazole is strategically divided into two key transformations. This approach ensures high yields and regiochemical control, which are paramount in the synthesis of complex organic molecules for pharmaceutical applications.

-

Step 1: Hantzsch Thiazole Synthesis. This foundational step involves the cyclocondensation of an α-haloketone with a thioamide to form the thiazole ring. In this specific synthesis, 2-bromo-1-(pyridin-2-yl)ethanone hydrobromide serves as the α-haloketone, and thiourea provides the thioamide component, leading to the formation of the crucial intermediate, 4-(pyridin-2-yl)thiazol-2-amine.

-

Step 2: Sandmeyer-Type Bromination. The second stage of the synthesis focuses on the regioselective introduction of the bromine atom. The 2-amino group of the thiazole intermediate is converted into a diazonium salt, which is subsequently displaced by a bromide ion, yielding the final product, 2-Bromo-4-(pyridin-2-YL)thiazole. This classic transformation is a reliable method for the introduction of halogens onto aromatic and heteroaromatic rings.

The overall synthetic workflow is depicted in the following diagram:

Caption: Overall synthetic pathway for 2-Bromo-4-(pyridin-2-YL)thiazole.

Part 1: Hantzsch Thiazole Synthesis of 4-(Pyridin-2-yl)thiazol-2-amine

The Hantzsch thiazole synthesis is a classic and highly efficient method for the construction of thiazole rings.[1] The reaction proceeds through the condensation of an α-haloketone with a thioamide. For the synthesis of our key intermediate, 4-(pyridin-2-yl)thiazol-2-amine, the required starting materials are 2-bromo-1-(pyridin-2-yl)ethanone hydrobromide and thiourea.

Preparation of 2-Bromo-1-(pyridin-2-yl)ethanone Hydrobromide

The synthesis of the α-haloketone is the preliminary step. While various methods exist for the α-bromination of ketones, a common approach involves the use of elemental bromine in an acidic medium. A procedure analogous to the synthesis of α-bromo-4-acetylpyridine hydrobromide can be employed.[2]

Experimental Protocol:

-

In a well-ventilated fume hood, dissolve 2-acetylpyridine in a suitable solvent such as glacial acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in acetic acid dropwise to the cooled solution with constant stirring. The reaction is typically exothermic and the temperature should be maintained below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

The product, 2-bromo-1-(pyridin-2-yl)ethanone hydrobromide, will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether to remove impurities, and dry under vacuum.

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |

| 2-Acetylpyridine | 121.14 | 100 | 12.1 g |

| Bromine | 159.81 | 100 | 5.1 mL |

| Glacial Acetic Acid | 60.05 | - | 100 mL |

Table 1: Reagents for the synthesis of 2-Bromo-1-(pyridin-2-yl)ethanone Hydrobromide.

Hantzsch Cyclocondensation

With the α-haloketone in hand, the thiazole ring can be constructed.

Experimental Protocol: [3]

-

In a round-bottom flask, dissolve 2-bromo-1-(pyridin-2-yl)ethanone hydrobromide and a slight molar excess of thiourea in ethanol.

-

Reflux the reaction mixture with stirring for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The product, 4-(pyridin-2-yl)thiazol-2-amine hydrobromide, will precipitate.

-

Collect the precipitate by vacuum filtration and wash with cold ethanol.

-

To obtain the free base, the hydrobromide salt is dissolved in water and neutralized with a base, such as a saturated solution of sodium bicarbonate, until the pH is approximately 8-9.

-

The resulting precipitate of 4-(pyridin-2-yl)thiazol-2-amine is collected by filtration, washed with water, and dried.

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass |

| 2-Bromo-1-(pyridin-2-yl)ethanone HBr | 280.98 | 50 | 14.05 g |

| Thiourea | 76.12 | 55 | 4.19 g |

| Ethanol | 46.07 | - | 150 mL |

Table 2: Reagents for the Hantzsch synthesis of 4-(Pyridin-2-yl)thiazol-2-amine.

The mechanism of the Hantzsch thiazole synthesis is illustrated below:

Caption: Mechanism of the Hantzsch thiazole synthesis.

Part 2: Sandmeyer-Type Bromination of 4-(Pyridin-2-yl)thiazol-2-amine

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method to introduce a variety of substituents onto an aromatic ring via a diazonium salt intermediate.[4] In this step, the 2-amino group of 4-(pyridin-2-yl)thiazol-2-amine is converted to a bromo group.

Experimental Protocol:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 4-(pyridin-2-yl)thiazol-2-amine in an aqueous solution of hydrobromic acid (HBr, 48%).

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is indicated by a change in the color of the solution.

-

Stir the mixture at this temperature for an additional 30 minutes after the addition is complete.

-

-

Bromination:

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr) in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for about an hour to ensure complete decomposition of the diazonium salt.

-

-

Work-up and Purification:

-

Cool the reaction mixture and extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Wash the organic layer with water, a saturated solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford pure 2-Bromo-4-(pyridin-2-YL)thiazole.

-

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |

| 4-(Pyridin-2-yl)thiazol-2-amine | 177.22 | 20 | 3.54 g |

| Hydrobromic Acid (48%) | 80.91 | - | 20 mL |

| Sodium Nitrite | 69.00 | 22 | 1.52 g |

| Copper(I) Bromide | 143.45 | 5 | 0.72 g |

Table 3: Reagents for the Sandmeyer bromination.

The mechanism of the Sandmeyer reaction involves the formation of an aryl radical:

Caption: Simplified mechanism of the Sandmeyer reaction.

Characterization

The final product, 2-Bromo-4-(pyridin-2-YL)thiazole, and the intermediate, 4-(pyridin-2-yl)thiazol-2-amine, should be thoroughly characterized to confirm their identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and the position of the substituents.

-

Mass Spectrometry (MS): To determine the molecular weight of the compounds.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecules.

-

Melting Point (MP): To assess the purity of the solid compounds.

Safety Considerations

-

Bromine: Highly corrosive and toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Hydrobromic Acid: Corrosive. Handle with care and appropriate PPE.

-

Sodium Nitrite: Oxidizing agent and toxic. Avoid contact with skin and eyes.

-

Diazonium Salts: Can be explosive when isolated and dry. It is crucial to keep them in solution and at low temperatures.

-

Organic Solvents: Flammable. Use in a well-ventilated area away from ignition sources.

Conclusion

The synthesis of 2-Bromo-4-(pyridin-2-YL)thiazole can be reliably achieved through a two-step sequence involving the Hantzsch thiazole synthesis followed by a Sandmeyer-type bromination. This guide provides a comprehensive framework, including detailed protocols and mechanistic insights, to aid researchers in the successful synthesis of this valuable heterocyclic building block. Adherence to the described procedures and safety precautions is essential for a successful and safe execution of this synthesis.

References

-

Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. (2016). PLoS ONE, 11(5), e0155209. [Link]

-

2-Acetylpyridine. In Wikipedia. Retrieved from [Link]

-

Facile synthesis, characterization and dft calculations of 2-acetyl pyridine derivatives. (2018). Química Nova, 41(1), 30-36. [Link]

-

Synthesis of novel 2-amino thiazole derivatives. (2011). Der Pharma Chemica, 3(4), 343-349. [Link]

-

Hantzsch dihydropyridine synthesis. In Wikipedia. Retrieved from [Link]

-

Hantzsch pyridine synthesis. In Wikipedia. Retrieved from [Link]

-

2-BROMOPYRIDINE. Organic Syntheses, Coll. Vol. 3, p.136 (1955); Vol. 26, p.16 (1946). [Link]

- 2-bromopyridine synthesis method. (2015).

-

Hantzsch Pyridine Synthesis. Scribd. [Link]

-

Diazotization-bromination of aromatic amines using polymer-supported bromide via Sandmeyer-type reaction. (2015). Journal of the Iranian Chemical Society, 12(8), 1435-1440. [Link]

-

Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. (2016). Bioorganic & Medicinal Chemistry, 24(16), 3742-3753. [Link]

- Bromination of pyridine derivatives. (2019).

-

Sandmeyer Reaction. Organic Chemistry Portal. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules, 26(5), 1436. [Link]

- Process for preparation of aromatic halides from aromatic amines. (2002).

-

Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole). (2013). Journal of Al-Nahrain University, 16(2), 116-126. [Link]

-

Synthesis of α-Bromo-4-acetylpyridine hydrobromide. PrepChem. [Link]

-

How to carry out bromination of pyridine at 2- or 4- positions?. ResearchGate. [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). Molecular Diversity, 25(3), 1837-1873. [Link]

- Process for making 2-bromopyridine. (1981).

-

Recent trends in the chemistry of Sandmeyer reaction: a review. OUCI. [Link]

-

New Diazo Process. (1975). Defense Technical Information Center. [Link]

-

Transformations of Ethyl 2-Amino-4-(2-ethoxy-2-oxoethyl)thioazole-5-carboxylate into 5-Substituted 2-Amino-4-oxo-4,5-dihydrothiazolo[5,4-c]pyridine-7-carboxylates. (2008). Journal of Heterocyclic Chemistry, 45(4), 1003-1010. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 2-Bromo-4-(pyridin-2-yl)thiazole

This guide provides a comprehensive overview of the synthetic pathways for obtaining 2-Bromo-4-(pyridin-2-yl)thiazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The methodologies detailed herein are curated for researchers, scientists, and professionals in the field, emphasizing chemical logic, experimental robustness, and reproducibility.

Introduction: The Significance of the Pyridinyl-Thiazole Scaffold

The 2-bromo-4-(pyridin-2-yl)thiazole core is a privileged scaffold in modern pharmacology. The constituent thiazole ring is a bioisostere for various functional groups, enhancing molecular interactions with biological targets, while the pyridine moiety often improves solubility and metabolic stability. The bromine atom at the 2-position serves as a versatile synthetic handle, enabling further functionalization through cross-coupling reactions to generate libraries of novel compounds for drug discovery programs. This guide focuses on the most reliable and efficient synthesis of this key intermediate.

Recommended Synthetic Strategy: A Two-Step Approach

The most robust and well-documented method for the synthesis of 2-Bromo-4-(pyridin-2-yl)thiazole involves a two-step sequence:

-

Hantzsch Thiazole Synthesis: Construction of the 2-amino-4-(pyridin-2-yl)thiazole intermediate.

-

Sandmeyer Bromination: Conversion of the 2-amino group to the target 2-bromo functionality.

This pathway is favored due to the ready availability of the starting materials and the high yields and purity typically achieved in each step.

Part 1: Hantzsch Synthesis of 2-Amino-4-(pyridin-2-yl)thiazole

The initial step involves the classic Hantzsch thiazole synthesis, a condensation reaction between an α-haloketone and a thioamide-containing compound.[1][2] In this specific application, 2-bromo-1-(pyridin-2-yl)ethanone hydrobromide reacts with thiourea to form the desired aminothiazole intermediate.[3]

Reaction Mechanism and Rationale

The mechanism proceeds via a nucleophilic attack of the sulfur atom in thiourea on the electrophilic carbon of the α-bromoketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. The use of 2-bromo-1-(pyridin-2-yl)ethanone ensures the correct regiochemical placement of the pyridinyl group at the 4-position of the thiazole.

Experimental Protocol: Synthesis of 2-Amino-4-(pyridin-2-yl)thiazole (1)

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 2-Bromo-1-(pyridin-2-yl)ethanone HBr | 280.99 | 1.0 g | 3.56 mmol |

| Thiourea | 76.12 | 271 mg | 3.56 mmol |

| Ethanol | 46.07 | 20 mL | - |

| 2 M Sodium Hydroxide | 40.00 | As needed | - |

| Ethyl Acetate | 88.11 | As needed | - |

| Sodium Sulfate (anhydrous) | 142.04 | As needed | - |

Procedure:

-

To a solution of 2-bromo-1-(pyridin-2-yl)ethanone hydrobromide (1.0 g, 3.56 mmol) in ethanol (20 mL), add thiourea (271 mg, 3.56 mmol).

-

Stir the reaction mixture at 70°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC/MS). The reaction is typically complete within 2 hours.[3]

-

Upon completion, cool the reaction mixture to room temperature, which should induce the precipitation of the product as a hydrobromide salt.

-

Collect the precipitate by vacuum filtration and wash with cold acetone.[3]

-

To obtain the free base, dissolve the collected solid in 2 M sodium hydroxide solution (approx. 25 mL) and extract with ethyl acetate (3 x 50 mL).[3]

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-amino-4-(pyridin-2-yl)thiazole as an off-white solid.[3]

Expected Yield: Approximately 50-60%.[3]

Part 2: Sandmeyer Bromination of 2-Amino-4-(pyridin-2-yl)thiazole

The second and final step is the conversion of the 2-amino group to a bromo group via a Sandmeyer reaction. This reaction is a cornerstone of aromatic chemistry for the transformation of amino groups into a wide array of functionalities, including halides.[4][5]

Reaction Mechanism and Rationale

The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[5] The 2-amino group is first converted to a diazonium salt using a nitrite source (e.g., n-butyl nitrite or sodium nitrite) in an acidic medium. This diazonium salt is a superb leaving group (N₂). A copper(I) salt then catalyzes a single-electron transfer to the diazonium salt, generating an aryl radical and nitrogen gas. The aryl radical then abstracts a bromine atom from a copper(II) bromide species, yielding the final product and regenerating the copper(I) catalyst.[5][6] The use of copper(I) bromide (CuBr) is crucial for selectively obtaining the monobrominated product.[7]

Experimental Protocol: Synthesis of 2-Bromo-4-(pyridin-2-yl)thiazole (2)

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 2-Amino-4-(pyridin-2-yl)thiazole | 177.22 | 160 mg | 0.91 mmol |

| Copper(I) Bromide (CuBr) | 143.45 | 199 mg | 1.39 mmol |

| n-Butyl nitrite | 103.12 | 162 µL | 1.39 mmol |

| Acetonitrile | 41.05 | 8 mL | - |

| Ethyl Acetate | 88.11 | As needed | - |

| 0.1 M Aqueous Ammonia | - | As needed | - |

| Magnesium Sulfate (anhydrous) | 120.37 | As needed | - |

Procedure:

-

In a round-bottom flask, dissolve 2-amino-4-(pyridin-2-yl)thiazole (160 mg, 0.91 mmol) and copper(I) bromide (199 mg, 1.39 mmol) in acetonitrile (8 mL) at room temperature.[7]

-

With stirring, add n-butyl nitrite (162 µL, 1.39 mmol) to the solution.

-

Heat the reaction mixture to 60°C. The reaction is typically rapid and should be complete within 15-30 minutes. Monitor by TLC.[6][7]

-

After completion, evaporate the reaction mixture to dryness under reduced pressure.[7]

-

Dissolve the residue in ethyl acetate (20 mL) and wash with 0.1 M aqueous ammonia solution (2 x 50 mL) to remove copper salts.[7]

-

Dry the organic layer over anhydrous magnesium sulfate and evaporate to dryness in vacuo to yield 2-Bromo-4-(pyridin-2-yl)thiazole.[7]

Expected Yield: Approximately 40-50%.[6]

Conclusion

The described two-step synthesis provides a reliable and scalable route to 2-Bromo-4-(pyridin-2-yl)thiazole. The Hantzsch synthesis efficiently constructs the core heterocyclic system, and the subsequent Sandmeyer reaction offers a clean and effective method for introducing the bromine atom at the 2-position. This intermediate is primed for further elaboration, making this synthetic guide a valuable resource for medicinal chemists and drug development professionals.

References

-

Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. (2016). National Institutes of Health. [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review. (2018). National Institutes of Health. [Link]

-

Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. (2011). National Institutes of Health. [Link]

-

Synthesis of 2‐amino 4‐acyl thiazole derivatives. (2025). ResearchGate. [Link]

-

Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. (2023). RSC Publishing. [Link]

-

The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. University of Missouri-St. Louis. [Link]

-

Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. (2023). MDPI. [Link]

-

Sandmeyer Reaction. Organic Chemistry Portal. [Link]

-

Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. [Link]

-

Sandmeyer reaction. Wikipedia. [Link]

-

Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. Oriental Journal of Chemistry. [Link]

-

Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas: regioselective access to 2-(N-arylamino)-5-acyl-4-methylthiazoles and/or rearranged 2-(N-acylimino). (2024). National Institutes of Health. [Link]

-

Hantzsch pyridine synthesis. Wikipedia. [Link]

-

Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2015). National Institutes of Health. [Link]

-

Hantzsch thiazole synthesis. ResearchGate. [Link]

-

The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. (2010). National Institutes of Health. [Link]

-

Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. (2021). Arabian Journal of Chemistry. [Link]

-

Reaction of compound 2 with thioureas. ResearchGate. [Link]

-

Synthesis of 2-acetylpyridine-N-substituted thiosemicarbazonates of copper(ii) with high antimicrobial activity against methicillin resistant S. aureus, K. pneumoniae 1 and C. albicans. (2014). RSC Publishing. [Link]

-

Recent advances in the synthesis of thiazolo[4,5-b]pyridines. (2020). De Gruyter. [Link]

-

Metal-induced Cyclization of Thiosemicarbazones Derived From Beta-Keto Amides and Beta-Keto Esters: Open-Chain and Cyclized Ligands in zinc(II) Complexes. (2007). PubMed. [Link]

-

[Bromination of amino-thiazole derivatives]. (1973). PubMed. [Link]

-

Reaction of N-(Per-O-acetyl-beta-D-glucopyranosyl)-N '-(4 ',6 '-diarylpyrimidine-2 '-yl)thioureas with Ethyl Bromoacetate. (2011). ResearchGate. [Link]

-

Bromination of thiazoles - quite problematic. (2011). Sciencemadness Discussion Board. [Link]

- Bromination of pyridine derivatives. (2019).

-

The Sandmeyer Reaction on Some Selected Heterocyclic Ring Systems: Synthesis of Useful 2-Chloroheterocyclic-3-carbonitrile Intermediates. (2010). ResearchGate. [Link]

-

Thiourea synthesis by thioacylation. Organic Chemistry Portal. [Link]

-

Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. (2017). ResearchGate. [Link]

-

Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. (2022). ResearchGate. [Link]

-

Biological Applications of Thiourea Derivatives: Detailed Review. (2024). MDPI. [Link]

Sources

- 1. Hantzsch Thiazole Synthesis [vrchemistry.chem.ox.ac.uk]

- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sandmeyer Reaction [organic-chemistry.org]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]

2-Bromo-4-(pyridin-2-YL)thiazole chemical formula

An In-depth Technical Guide to 2-Bromo-4-(pyridin-2-YL)thiazole: Synthesis, Characterization, and Application in Modern Drug Discovery

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry, heterocyclic scaffolds form the bedrock of a vast number of therapeutic agents. Among these, the pyridine-thiazole motif has garnered significant attention due to its prevalence in biologically active compounds, including kinase inhibitors, and anti-inflammatory and antimicrobial agents.[1][2] This guide focuses on a particularly valuable building block: 2-Bromo-4-(pyridin-2-YL)thiazole . Its unique arrangement of a reactive bromo-substituent on the electron-deficient thiazole ring, coupled with the coordinating pyridine moiety, makes it a highly versatile and sought-after intermediate for the synthesis of complex molecular architectures.

This document serves as a technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind experimental choices, grounded in established chemical principles. We will explore its fundamental properties, detail a robust synthetic pathway, outline methods for its characterization, and demonstrate its practical application in cornerstone reactions for drug discovery.

The core chemical identity of this compound is:

Core Physicochemical and Structural Properties

A precise understanding of a molecule's physical and structural characteristics is paramount for its effective use in synthesis. 2-Bromo-4-(pyridin-2-YL)thiazole is a stable, crystalline solid under standard conditions, though appropriate storage is crucial to maintain its integrity.

Chemical Structure

The structure features a pyridine ring linked at its 2-position to the 4-position of a thiazole ring. The bromine atom is strategically located at the 2-position of the thiazole, a site amenable to a wide array of subsequent chemical transformations.

Caption: Chemical structure of 2-Bromo-4-(pyridin-2-YL)thiazole.

Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₅BrN₂S | [4] |

| Molecular Weight | 241.11 g/mol | |

| CAS Number | 886370-89-4 | [1][3] |

| Boiling Point | 346.5°C at 760 mmHg | [1] |

| Appearance | Off-white to yellow solid | Supplier Data |

| Storage | 2-8°C, under inert gas | [1] |

Synthesis and Mechanistic Rationale

The construction of the 2-Bromo-4-(pyridin-2-YL)thiazole scaffold is most effectively achieved through a multi-step sequence starting from readily available commercial materials. The chosen pathway leverages the classic Hantzsch thiazole synthesis, followed by a Sandmeyer-type reaction, a reliable method for introducing a bromine atom onto a heteroaromatic ring.[2][5]

Synthetic Workflow Diagram

Caption: Overall synthetic workflow for 2-Bromo-4-(pyridin-2-YL)thiazole.

Detailed Experimental Protocol: Synthesis of 2-Amino-4-(pyridin-2-yl)thiazole

This protocol details the initial Hantzsch synthesis.

-